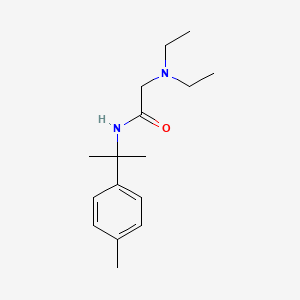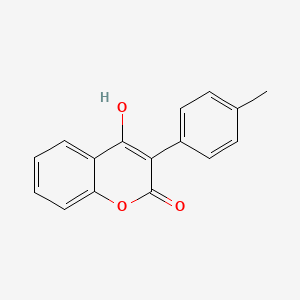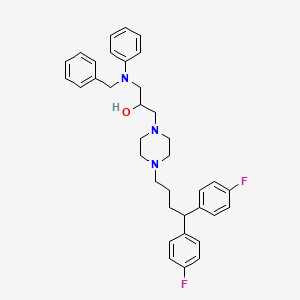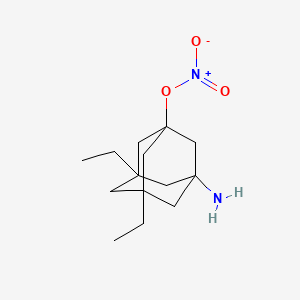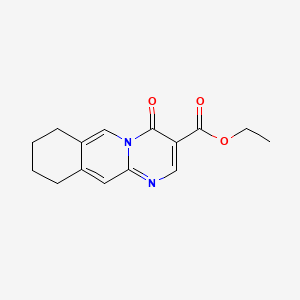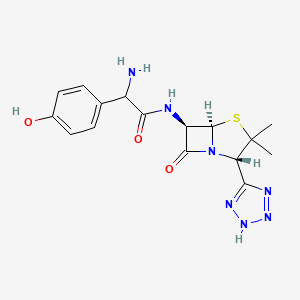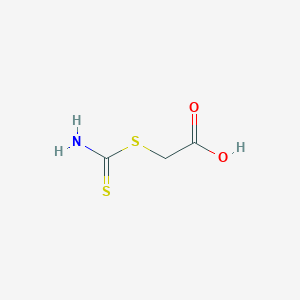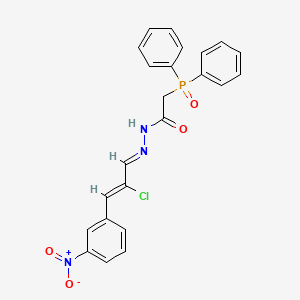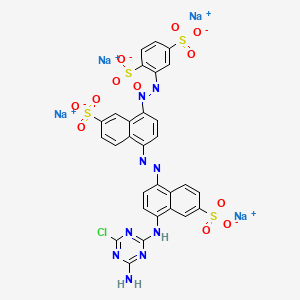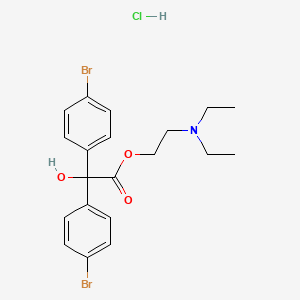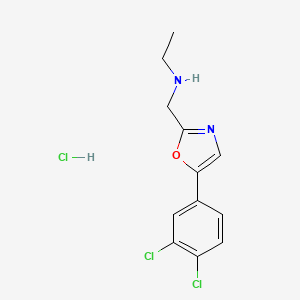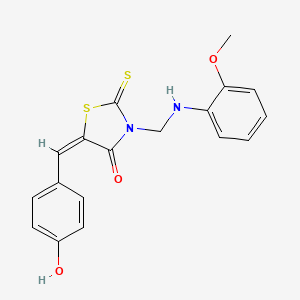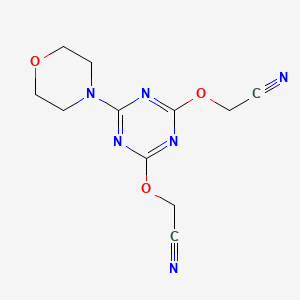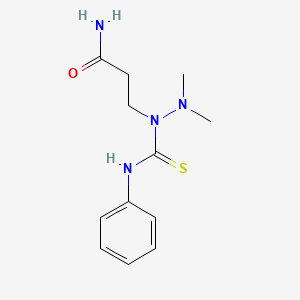
Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes a propanamide backbone with a 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino) substituent. The presence of both hydrazino and thioxomethyl groups makes it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,2-dimethylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with phenylhydrazine to introduce the phenylamino group. The final step involves the reaction of the resulting compound with thioformamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted hydrazino derivatives.
科学的研究の応用
Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, the thioxomethyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
Propanamide, 2,2-dimethyl-N-phenyl-: Similar structure but lacks the thioxomethyl and hydrazino groups.
Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-: Contains a methyl group on the phenyl ring instead of the thioxomethyl and hydrazino groups.
Propanamide, 3-(2,2-dimethyl-1-((methylamino)thioxomethyl)hydrazino)-: Similar structure but with a methylamino group instead of the phenylamino group.
Uniqueness
The uniqueness of Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)- lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydrazino and thioxomethyl groups allows for diverse chemical transformations and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
96804-74-9 |
|---|---|
分子式 |
C12H18N4OS |
分子量 |
266.37 g/mol |
IUPAC名 |
3-[dimethylamino(phenylcarbamothioyl)amino]propanamide |
InChI |
InChI=1S/C12H18N4OS/c1-15(2)16(9-8-11(13)17)12(18)14-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,13,17)(H,14,18) |
InChIキー |
GXWLTCUGHQPHAM-UHFFFAOYSA-N |
正規SMILES |
CN(C)N(CCC(=O)N)C(=S)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


